N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-phenylcyclopropanecarboxamide
Description
N-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-phenylcyclopropanecarboxamide is a heterocyclic compound featuring a triazolopyridine core fused with a 3-methyl-1,2,4-oxadiazole substituent at the 7-position. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic motifs are critical .
Properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-13-22-18(28-25-13)14-7-10-26-16(11-14)23-24-17(26)12-21-19(27)20(8-9-20)15-5-3-2-4-6-15/h2-7,10-11H,8-9,12H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODRELGQGXECBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with 1,2,4-oxadiazole structures have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities. These compounds are often used as anti-infective agents.
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives interact with their targets leading to their anti-infective properties. The exact interaction and the resulting changes would depend on the specific target and the structure of the compound.
Biological Activity
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-phenylcyclopropanecarboxamide is a novel compound that combines multiple pharmacophores known for their biological activities. The presence of the 1,2,4-oxadiazole and triazole rings suggests potential applications in cancer therapy and other therapeutic areas due to their established biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure that includes:
- Molecular Formula: C₁₈H₁₇N₇O₃
- Molecular Weight: 379.4 g/mol
- CAS Number: 2034413-74-4
Biological Activity Overview
The biological activity of this compound can be attributed to the following mechanisms:
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant anticancer properties. These compounds often act by inhibiting various enzymes and pathways critical for cancer cell proliferation. The following points summarize the findings related to the anticancer potential of oxadiazole derivatives:
-
Mechanism of Action:
- Inhibition of growth factors and kinases.
- Interaction with nucleic acids and proteins involved in cell proliferation.
- Induction of apoptosis in cancer cells through various pathways.
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Case Studies:
- A study highlighted that compounds containing the oxadiazole moiety showed potent activity against various cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values in the low micromolar range .
- Another investigation demonstrated that modifications to the oxadiazole structure enhanced cytotoxicity against specific cancer types by targeting enzymes such as thymidylate synthase and HDAC .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Triazolopyridine-Oxadiazole Hybrids
The closest analog is N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide (), which replaces the phenylcyclopropane with a furan-2-carboxamide. Key differences include:
- Electronic Effects : The phenylcyclopropane group in the target compound introduces steric constraints and enhanced lipophilicity compared to the planar, electron-rich furan ring.
Pyrazole-Oxadiazole Derivatives
Compounds such as 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) () share the carboxamide linkage but utilize pyrazole cores. Structural distinctions include:
- Ring Systems : The triazolopyridine core in the target compound may offer improved π-stacking interactions in biological systems compared to pyrazole-based analogs.
- Melting Points : Pyrazole derivatives (e.g., 3a: mp 133–135°C; 3d: mp 181–183°C) exhibit variability based on substituents, suggesting the phenylcyclopropane group in the target compound could elevate its melting point due to rigidity .
Substituent Effects on Physicochemical Properties
Key Observations :
- Chlorine substituents in pyrazole derivatives (e.g., 3a, 3b) lower logP but improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
